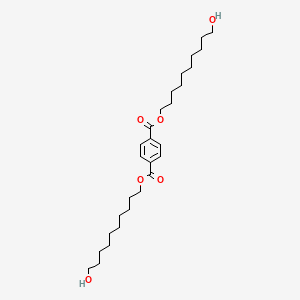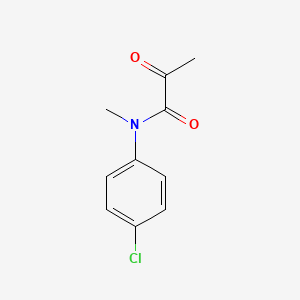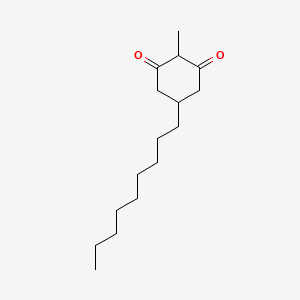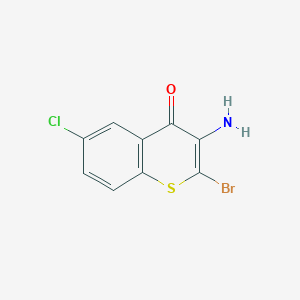
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate is an organic compound with the molecular formula C28H46O6 . It is a diester derived from benzene-1,4-dicarboxylic acid and 10-hydroxydecyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(10-hydroxydecyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 10-hydroxydecyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Applications De Recherche Scientifique
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized as a plasticizer in the production of flexible polymers and as an additive in lubricants
Mécanisme D'action
The mechanism of action of bis(10-hydroxydecyl) benzene-1,4-dicarboxylate involves its interaction with molecular targets through its ester and hydroxyl functional groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery systems, the compound can enhance the solubility and bioavailability of active pharmaceutical ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: Commonly used as a plasticizer with similar applications in flexible polymers.
Bis(decyl and dodecyl) benzene-1,2-dicarboxylate: Another ester with comparable properties and uses.
Uniqueness
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate is unique due to its specific hydroxyl and ester functional groups, which provide distinct chemical reactivity and compatibility with various applications. Its longer hydrocarbon chain also imparts different physical properties, such as increased hydrophobicity and flexibility .
Propriétés
Numéro CAS |
61370-14-7 |
|---|---|
Formule moléculaire |
C28H46O6 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
bis(10-hydroxydecyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H46O6/c29-21-13-9-5-1-3-7-11-15-23-33-27(31)25-17-19-26(20-18-25)28(32)34-24-16-12-8-4-2-6-10-14-22-30/h17-20,29-30H,1-16,21-24H2 |
Clé InChI |
SKQOHGUOYJKMHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCCCCCCCCCO)C(=O)OCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)


![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)


![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)


![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)
